molecular formula C26H26F6N4O3 B11937208 Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)- CAS No. 1933524-61-8

Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-

Cat. No.: B11937208
CAS No.: 1933524-61-8
M. Wt: 556.5 g/mol
InChI Key: AYOUDDAETNMCBW-JLHGSKIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-906024 is a potent and selective gamma secretase inhibitor developed by Bristol-Myers Squibb. It is designed to inhibit the Notch signaling pathway, which is implicated in various cancers, including breast, lung, colon cancers, and leukemia . The compound has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

Preparation Methods

The synthesis of BMS-906024 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

BMS-906024 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

BMS-906024 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

BMS-906024 is unique among gamma secretase inhibitors due to its high selectivity and potency. Similar compounds include:

BMS-906024 stands out due to its favorable pharmacokinetic profile and lower toxicity, making it a promising candidate for further development.

Properties

CAS No.

1933524-61-8

Molecular Formula

C26H26F6N4O3

Molecular Weight

556.5 g/mol

IUPAC Name

(2R,3S)-N'-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide

InChI

InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m1/s1

InChI Key

AYOUDDAETNMCBW-JLHGSKIFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)[C@@H](CCC(F)(F)F)[C@@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.